molecular formula C9H7F2IN2O B8750511 5-(difluoromethoxy)-3-iodo-1-methyl-1H-indazole

5-(difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Cat. No.: B8750511
M. Wt: 324.07 g/mol
InChI Key: WIJXTJZRBVTXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(difluoromethoxy)-3-iodo-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C9H7F2IN2O and its molecular weight is 324.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7F2IN2O

Molecular Weight

324.07 g/mol

IUPAC Name

5-(difluoromethoxy)-3-iodo-1-methylindazole

InChI

InChI=1S/C9H7F2IN2O/c1-14-7-3-2-5(15-9(10)11)4-6(7)8(12)13-14/h2-4,9H,1H3

InChI Key

WIJXTJZRBVTXKX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC(F)F)C(=N1)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diethyl bromodifluoromethylphosphonate (9 g, 10.9 mmol) was added in one portion to a cooled (dry ice-acetone bath) solution of 3-iodo-1-methyl-1H-indazol-5-ol (3 g, 37.8 mmol) and KOH (15 g, 267 mmol) in CH3CN (50 mL) and H2O (50 mL) with stirring, the reaction mixture was warmed to room temperature and stirred for 0.5 h, the mixture was diluted with EtOAc (50 mL), The organic layer was washed with H2O (50 mL), brine (100 mL), dried over Na2SO4 and concentrated under reduced pressure, the residue was purified by column chromatography (silica gel, 200-300 mesh, eluting with petroleum ether/EtOAc=3:1) to give 5-(difluoromethoxy)-3-iodo-1-methyl-1H-indazole (1.85 g, 53%) as a white solid. LCMS: (M+H)+=325; 1H NMR (300 MHz, CDCl3), δ 7.36-7.33 (m, 1H), 7.28-7.23 (m, 1H), 7.19 (s, 1H), 6.53 (t, 1H, J=73.5 Hz), 4.09 (s, 3H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-(difluoromethoxy)-3-iodo-1H-indazole (562 mg, 1.81 mmol) in THF (10.00 mL) at 0° C. was added KOtBu (1M in THF, 2.54 mL, 2.54 mmol) and the mixture stirred at 0° C. for 30 min then MeI (360 mg, 159 μL, 2.54 mmol) added. The reaction mixture was stirred at 0° C. for 30 min then warmed to 25° C. and stirred for 1.5 h. The reaction mixture was quenched with saturated ammonium chloride in water and extracted with dichloromethane (3×30 mL), organics dried over MgSO4 and concentrated to a clear oil. Purification by chromatography (80 g column, 50 μm from Analogix, 0-20% EtOAc in hexanes over 20 min) gave 5-(difluoromethoxy)-3-iodo-1-methyl-1H-indazole (465 mg, 1.43 mmol, 79.2%) as a waxy off-white solid. MS (M+H)+=324.9; 1H NMR (CDCl3) δ: 7.32-7.40 (m, 1H), 7.24-7.30 (m, 1H), 7.21 (d, J=2.3 Hz, 1H), 6.55 (t, J=73.7 Hz, 1H), 4.10 (s, 3H). The regioisomeric product, 5-(difluoromethoxy)-3-iodo-2-methyl-2H-indazole, (108 mg, 333 μmol, 18%) was also obtained as a white solid.
Quantity
562 mg
Type
reactant
Reaction Step One
Name
Quantity
2.54 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
159 μL
Type
reactant
Reaction Step Two

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